2-(3-Aminoazetidin-1-yl)propanenitrile (CAS 1494103-58-0): A Technical Guide to Its Utility in Target-Directed Drug Discovery
2-(3-Aminoazetidin-1-yl)propanenitrile (CAS 1494103-58-0): A Technical Guide to Its Utility in Target-Directed Drug Discovery
Executive Summary
In modern medicinal chemistry, the shift toward three-dimensional, conformationally restricted scaffolds has made four-membered heterocycles indispensable. Among these, azetidines have emerged as privileged structural motifs in drug discovery due to their unique physicochemical profiles, high ring strain, and sp3 -rich character[1].
The compound 2-(3-Aminoazetidin-1-yl)propanenitrile (CAS: 1494103-58-0)[2] represents a highly versatile, bifunctional building block. By combining a rigid, hydrophilic azetidine core with a primary amine for conjugation and an alpha-branched nitrile for metabolic stability and target engagement, this intermediate is engineered for the development of advanced small-molecule inhibitors (such as kinase inhibitors and PROTAC linkers). This whitepaper details its structural rationale, physicochemical properties, and validated synthetic workflows.
Physicochemical Profiling & Structural Rationale
The pharmacological appeal of 2-(3-Aminoazetidin-1-yl)propanenitrile lies in its ability to act as a bioisostere for larger, more lipophilic rings (like piperidines or pyrrolidines) while offering superior vector characteristics[3].
Quantitative Data Summary
| Property | Value | Structural & Pharmacological Significance |
| Chemical Name | 2-(3-Aminoazetidin-1-yl)propanenitrile | Bifunctional scaffold (amine + nitrile) |
| CAS Number | 1494103-58-0 | Unique identifier for commercial procurement[2] |
| Molecular Formula | C₆H₁₁N₃ | High sp3 fraction ( Fsp3 = 0.83), improving clinical success rates |
| Molecular Weight | 125.17 g/mol | Low MW allows for extensive downstream elaboration |
| Ring Strain Energy | ~25.4 kcal/mol | Imparts conformational rigidity and defined spatial orientation[3] |
| LogP (Estimated) | -0.2 to 0.5 | Highly hydrophilic; improves aqueous solubility of the final API |
Mechanistic Insight: The alpha-methyl nitrile moiety serves a dual purpose. First, the strong electron-withdrawing nature of the nitrile modulates the basicity ( pKa ) of the azetidine nitrogen, which can prevent phospholipidosis and improve membrane permeability. Second, the nitrile acts as a potent hydrogen bond acceptor, capable of interacting with specific sub-pockets in target kinases (e.g., the hinge region in JAK/STAT inhibitors)[4].
Strategic Utility in Drug Design
When designing target-directed therapies, the choice of linker or appendage dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the molecule.
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The Primary Amine (C3 Position): The NH2 group on the azetidine ring provides a highly reactive nucleophilic center. It is typically utilized for SNAr reactions with heteroaryl halides (e.g., functionalizing pyrimidine or purine cores in kinase inhibitors) or for standard amide couplings.
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The Propanenitrile Group (N1 Position): Appending the propanenitrile directly to the azetidine nitrogen sterically shields the basic amine, reducing oxidative metabolism by cytochrome P450 enzymes. Furthermore, this specific motif is heavily utilized in the design of Janus kinase (JAK) inhibitors, where the nitrile group engages in critical hydrogen bonding within the ATP-binding pocket.
Mechanism of action for azetidine-nitrile derived inhibitors in the JAK/STAT signaling pathway.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating synthetic workflow for generating 2-(3-Aminoazetidin-1-yl)propanenitrile from commercially available starting materials.
Self-Validating Synthetic Protocol: 2-(3-Aminoazetidin-1-yl)propanenitrile Hydrochloride
Step 1: N-Alkylation (Formation of Intermediate)
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Reagents: tert-Butyl azetidin-3-ylcarbamate (1.0 eq), 2-bromopropanenitrile (1.1 eq), K2CO3 (2.0 eq), Anhydrous Acetonitrile (0.2 M).
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Procedure:
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Suspend K2CO3 in anhydrous acetonitrile under an inert nitrogen atmosphere.
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Add tert-butyl azetidin-3-ylcarbamate and stir for 10 minutes at room temperature.
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Dropwise add 2-bromopropanenitrile. Elevate the temperature to 60°C and stir for 12 hours.
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Causality & Logic: Potassium carbonate ( K2CO3 ) is deliberately selected as a heterogeneous, mild base. Unlike stronger organic bases (e.g., DBU or TEA), K2CO3 prevents the base-catalyzed elimination of the bromide and suppresses the racemization of the alpha-chiral center of the propanenitrile. Acetonitrile provides an optimal polar aprotic environment to accelerate the SN2 displacement.
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Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z = 173 [M+H]⁺) is entirely replaced by the intermediate peak (m/z = 226 [M+H]⁺).
Step 2: Boc Deprotection (Yielding CAS 1494103-58-0)
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Reagents: Intermediate from Step 1, 4M HCl in Dioxane (10.0 eq).
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Procedure:
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Dissolve the purified intermediate in a minimal amount of anhydrous dichloromethane (DCM).
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Cool the solution to 0°C and dropwise add 4M HCl in Dioxane.
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Warm to room temperature and stir for 4 hours.
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Concentrate under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt.
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Causality & Logic: Anhydrous HCl in dioxane is critical here. Using aqueous acids (like aqueous TFA or HCl) risks the partial hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. The anhydrous conditions ensure strict chemoselectivity, cleaving only the Boc carbamate.
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Self-Validation: The physical cessation of isobutylene gas evolution indicates reaction completion. Spectroscopically, 1H NMR (in D2O ) must show the complete disappearance of the 9H singlet at ~1.4 ppm (Boc group), confirming high purity.
Synthetic workflow for 2-(3-Aminoazetidin-1-yl)propanenitrile via N-alkylation and deprotection.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / National Institutes of Health (NIH) URL:[Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
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1494103-58-0 | 2-(3-aminoazetidin-1-yl)propanenitrile Product Specifications Source: BIOFOUNT URL:[Link]
